2-(3-Methylpiperidin-1-yl)aniline
Overview
Description
2-(3-Methylpiperidin-1-yl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a piperidine ring substituted with a methyl group at the third position and an aniline moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
2-(3-Methylpiperidin-1-yl)aniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to their versatile structure . The specific interactions of this compound with its targets would depend on the specific biological context and the presence of other functional groups in the molecule.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes . The impact on specific pathways would depend on the specific biological context and the presence of other functional groups in the molecule.
Result of Action
As a derivative of piperidine, it may share some of the biological activities associated with this class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)aniline typically involves the reaction of 3-methylpiperidine with aniline under specific conditions. One common method is the reductive amination of 3-methylpiperidine with aniline using a reducing agent such as sodium cyanoborohydride . Another approach involves the nucleophilic substitution of 3-methylpiperidine with aniline in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)methyl]aniline: A similar compound with a methyl group attached to the aniline moiety.
2-(3-Methylpiperidin-1-yl)carbonyl]aniline: Another derivative with a carbonyl group attached to the aniline moiety.
Uniqueness
2-(3-Methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFNRXOCZNMLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.